6-Nitro-2,3-dihydro-1H-inden-1-amine
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Description
6-Nitro-2,3-dihydro-1H-inden-1-amine is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
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Biological Activity
6-Nitro-2,3-dihydro-1H-inden-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Chemical Formula : C9H10N2O2
- Molecular Weight : 178.19 g/mol
- CAS Number : 24623-24-3
Biological Activities
This compound has been studied for various biological activities, including:
-
MAO-B Inhibition :
- Monoamine oxidase B (MAO-B) is an enzyme implicated in the metabolism of neurotransmitters. Compounds similar to 6-nitro derivatives have shown promising MAO-B inhibitory activity, which is significant for treating neurodegenerative disorders like Parkinson's disease. For instance, derivatives of 2,3-dihydro-1H-inden-1-amine exhibited IC50 values comparable to established MAO-B inhibitors like Selegiline .
-
Antimicrobial Activity :
- Nitro compounds are known for their antimicrobial properties. The nitro group in 6-nitro compounds can induce redox reactions leading to microbial cell death. Research indicates that such compounds may be effective against a range of pathogens including Helicobacter pylori and Mycobacterium tuberculosis .
- Anticancer Properties :
The biological effects of this compound are primarily attributed to its structural features:
- Nitro Group Activity : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to toxicity in microbial cells and potential antitumor effects in cancer cells.
- Enzyme Inhibition : As a potential MAO-B inhibitor, this compound may modulate neurotransmitter levels by inhibiting the breakdown of dopamine, thus enhancing dopaminergic signaling in the brain.
Research Findings and Case Studies
Properties
IUPAC Name |
6-nitro-2,3-dihydro-1H-inden-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-9-4-2-6-1-3-7(11(12)13)5-8(6)9/h1,3,5,9H,2,4,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSHRXGQJBKFEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40494787 |
Source
|
Record name | 6-Nitro-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40494787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62658-54-2 |
Source
|
Record name | 6-Nitro-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40494787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.